3-(3,4-dimethoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-14-5-4-6-15(11-14)13-29-22-23-17-9-10-28-20(17)21(25)24(22)16-7-8-18(26-2)19(12-16)27-3/h4-8,11-12H,9-10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEVAEAPSVDWMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)OC)OC)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiophenes and formamide derivatives, under acidic or basic conditions.
Introduction of the 3,4-Dimethoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a 3,4-dimethoxyphenyl halide reacts with the thieno[3,2-d]pyrimidine intermediate.
Attachment of the 3-Methylbenzylthio Group: This can be accomplished via a thiol-ene reaction, where a thiol derivative of 3-methylbenzyl is added to the intermediate under radical or base-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the thioether group, converting them to amines or thiols, respectively.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. The compound has been evaluated for its inhibitory effects on cancer cell proliferation. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.
Antimicrobial Properties
Thieno[3,2-d]pyrimidine derivatives are known for their antimicrobial activities. The specific compound has shown promising results against a range of bacterial strains and fungi in laboratory settings. Studies suggest that it disrupts microbial cell membranes and inhibits key metabolic pathways, thereby reducing microbial growth effectively.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes associated with various diseases. For instance, it has shown potential as an inhibitor of certain kinases implicated in cancer progression. The structure-activity relationship (SAR) studies indicate that modifications to the thieno[3,2-d]pyrimidine core can enhance enzyme binding affinity and selectivity.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. In models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, it has demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells. These effects are attributed to its antioxidant capacity and modulation of neuroinflammatory pathways.
Synthesis and Derivative Development
The synthesis of 3-(3,4-dimethoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves multiple steps that can be optimized for higher yields and purity. Researchers are actively exploring derivatives of this compound to enhance its pharmacological properties. Variations in substituents on the phenyl ring or modifications to the thieno-pyrimidine core are being investigated to improve efficacy and reduce toxicity.
Case Study 1: Anticancer Screening
A recent study screened several thieno[3,2-d]pyrimidine derivatives for anticancer activity using MTT assays on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that the compound significantly inhibited cell viability at low micromolar concentrations, with IC50 values suggesting potent activity compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Testing
In another study, the compound was tested against Staphylococcus aureus and Candida albicans using disk diffusion methods. Results showed clear zones of inhibition at concentrations as low as 50 µg/mL, indicating strong antimicrobial activity that warrants further investigation for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is likely to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, the compound may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table highlights structural differences and similarities with related compounds:
Key Observations:
- Substituent Position : The 3,4-dimethoxyphenyl group in the target compound differs from the 3-methoxyphenyl or 3,5-dimethoxybenzyl groups in analogs, altering steric and electronic profiles .
- Thioether vs. Thioxo : The (3-methylbenzyl)thio group in the target compound contrasts with the thioxo group in compound 4, which may affect redox stability and hydrogen-bonding capacity .
Key Observations:
- Yield Variability : Compound 12a achieved a higher yield (61%) compared to compound 4 (36%), possibly due to the stability of intermediates or reaction conditions .
- Melting Points : The fully aromatic compound 12a has a lower melting point (241–243°C) than the partially saturated compound 4 (303–304°C), suggesting differences in crystallinity .
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one , with CAS number 877656-28-5 , is a thieno[3,2-d]pyrimidine derivative that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 426.6 g/mol
- Structural Features : The compound features a thieno-pyrimidine core with methoxy and methylbenzyl substituents that may influence its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
Antimicrobial Activity
Studies have indicated that thieno[3,2-d]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have been shown to inhibit bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism often involves the inhibition of specific enzymes crucial for bacterial survival.
Anticancer Potential
Thieno[3,2-d]pyrimidines have been investigated for their anticancer effects. Analogous compounds have demonstrated the ability to induce apoptosis in cancer cell lines by disrupting tubulin polymerization . This suggests that this compound may also possess similar properties.
Enzyme Inhibition
The compound's structure suggests potential inhibitory activity against various enzymes. For example, some thieno derivatives have been characterized as selective phosphodiesterase (PDE) inhibitors . This activity is relevant in the context of inflammatory diseases and could position this compound as a therapeutic candidate in respiratory conditions.
Case Studies and Experimental Data
- Antibacterial Activity : A comparative study on related thieno derivatives showed that compounds with benzyl substituents exhibited enhanced activity against P. aeruginosa, indicating a possible structure-activity relationship .
- Anticancer Studies : In vitro assays demonstrated that certain thieno derivatives could reduce cell viability in breast cancer models by inducing apoptosis through caspase activation . The specific EC50 values for these compounds were notably low, suggesting high potency.
The proposed mechanism for the biological activity involves:
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
- Enzyme Inhibition : Blocking key metabolic pathways in bacteria and cancer cells.
Data Table of Biological Activities
| Activity Type | Compound Class | Target Organism/Cell Type | EC50/IC50 Values |
|---|---|---|---|
| Antibacterial | Thieno derivatives | Staphylococcus aureus | < 10 µM |
| Anticancer | Thieno derivatives | Breast cancer cells (T47D) | 0.004 - 0.008 µM |
| Enzyme Inhibition | PDE inhibitors | Various | IC50 = 140 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
